5-Bromo-6-fluoro-1-propylbenzotriazole
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Overview
Description
5-Bromo-6-fluoro-1-propylbenzotriazole is a chemical compound with the molecular formula C9H9BrFN3 and a molecular weight of 258.09 g/mol . It is a member of the benzotriazole family, which is known for its diverse applications in various fields such as corrosion inhibition, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-1-propylbenzotriazole typically involves the reaction of 5-bromo-6-fluoro-1H-benzotriazole with propyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-1-propylbenzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted benzotriazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as benzotriazole oxides.
Reduction Products: Dehalogenated benzotriazoles.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Bromo-6-fluoro-1-propylbenzotriazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in lubricants
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-1-propylbenzotriazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. In industrial applications, it forms a protective layer on metal surfaces, preventing oxidation and corrosion .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-propylbenzotriazole
- 6-Fluoro-1-propylbenzotriazole
- 5-Bromo-6-chloro-1-propylbenzotriazole
Uniqueness
5-Bromo-6-fluoro-1-propylbenzotriazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.
Biological Activity
5-Bromo-6-fluoro-1-propylbenzotriazole (BF-PBTA) is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C9H9BrFN3
- Molecular Weight: 244.09 g/mol
Synthesis:
BF-PBTA is synthesized through the reaction of 5-bromo-6-fluoro-1H-benzotriazole with propyl halides under basic conditions, typically utilizing potassium carbonate or sodium hydroxide in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
BF-PBTA exhibits its biological activity primarily through interactions with various molecular targets. Its mechanism of action includes:
- Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in pathways associated with cancer and microbial infections.
- Receptor Interaction: The compound may also interact with receptors involved in cellular signaling pathways, influencing cellular responses .
Biological Activity
Research indicates that BF-PBTA possesses promising biological activities, including:
Anticancer Activity:
Studies have shown that BF-PBTA can exert cytotoxic effects on various cancer cell lines. For instance, it has been evaluated for its potential to inhibit tumor growth by affecting key signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties:
BF-PBTA has been investigated for its efficacy against bacterial pathogens. Preliminary studies suggest that it may enhance the effectiveness of conventional antibiotics through synergistic effects, particularly against strains of Salmonella .
Research Findings
Several studies have documented the biological activities and potential applications of BF-PBTA:
-
In Vitro Studies:
- A study reported that BF-PBTA demonstrated significant inhibition against Salmonella enterica, with an IC50 value indicating effective concentrations required for antimicrobial activity .
- In cellular assays, BF-PBTA showed cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
- In Vivo Studies:
Comparative Analysis
To better understand the uniqueness of BF-PBTA, a comparison with structurally similar compounds is useful:
Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
5-Bromo-1-propylbenzotriazole | Moderate | Low | Enzyme inhibition |
6-Fluoro-1-propylbenzotriazole | Low | Moderate | Receptor interaction |
This compound | High | High | Enzyme inhibition & receptor interaction |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated BF-PBTA's effects on breast cancer cell lines, revealing a dose-dependent reduction in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
Case Study 2: Synergistic Effects with Antibiotics
In a murine model infected with Salmonella, treatment with BF-PBTA in combination with ciprofloxacin resulted in a significant reduction in bacterial load compared to ciprofloxacin alone, highlighting its potential as an adjunct therapy .
Properties
IUPAC Name |
5-bromo-6-fluoro-1-propylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN3/c1-2-3-14-9-5-7(11)6(10)4-8(9)12-13-14/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNUPUQUHXKHLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC(=C(C=C2N=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742868 |
Source
|
Record name | 5-Bromo-6-fluoro-1-propyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-97-1 |
Source
|
Record name | 5-Bromo-6-fluoro-1-propyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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